Cas no 1849315-22-5 (3-(Bromomethyl)azetidine)

3-(Bromomethyl)azetidine 化学的及び物理的性質
名前と識別子
-
- Azetidine, 3-(bromomethyl)-
- 3-(bromomethyl)azetidine
- EN300-2977592
- 1849315-22-5
- SCHEMBL14537465
- 3-(Bromomethyl)azetidine
-
- MDL: MFCD30334574
- インチ: 1S/C4H8BrN/c5-1-4-2-6-3-4/h4,6H,1-3H2
- InChIKey: POMYMSFZHJXPTM-UHFFFAOYSA-N
- ほほえんだ: BrCC1CNC1
計算された属性
- せいみつぶんしりょう: 148.98401g/mol
- どういたいしつりょう: 148.98401g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 1
- 重原子数: 6
- 回転可能化学結合数: 1
- 複雑さ: 42.8
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 0.6
- トポロジー分子極性表面積: 12Ų
じっけんとくせい
- 密度みつど: 1.481±0.06 g/cm3(Predicted)
- ふってん: 164.4±13.0 °C(Predicted)
- 酸性度係数(pKa): 10.20±0.40(Predicted)
3-(Bromomethyl)azetidine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-2977592-10.0g |
3-(bromomethyl)azetidine |
1849315-22-5 | 95.0% | 10.0g |
$2638.0 | 2025-03-19 | |
Enamine | EN300-2977592-5.0g |
3-(bromomethyl)azetidine |
1849315-22-5 | 95.0% | 5.0g |
$1779.0 | 2025-03-19 | |
Enamine | EN300-2977592-10g |
3-(bromomethyl)azetidine |
1849315-22-5 | 10g |
$2638.0 | 2023-09-06 | ||
Enamine | EN300-2977592-0.25g |
3-(bromomethyl)azetidine |
1849315-22-5 | 95.0% | 0.25g |
$564.0 | 2025-03-19 | |
Enamine | EN300-2977592-0.05g |
3-(bromomethyl)azetidine |
1849315-22-5 | 95.0% | 0.05g |
$515.0 | 2025-03-19 | |
Enamine | EN300-2977592-5g |
3-(bromomethyl)azetidine |
1849315-22-5 | 5g |
$1779.0 | 2023-09-06 | ||
Enamine | EN300-2977592-2.5g |
3-(bromomethyl)azetidine |
1849315-22-5 | 95.0% | 2.5g |
$1202.0 | 2025-03-19 | |
Enamine | EN300-2977592-0.1g |
3-(bromomethyl)azetidine |
1849315-22-5 | 95.0% | 0.1g |
$540.0 | 2025-03-19 | |
Enamine | EN300-2977592-0.5g |
3-(bromomethyl)azetidine |
1849315-22-5 | 95.0% | 0.5g |
$589.0 | 2025-03-19 | |
Enamine | EN300-2977592-1.0g |
3-(bromomethyl)azetidine |
1849315-22-5 | 95.0% | 1.0g |
$614.0 | 2025-03-19 |
3-(Bromomethyl)azetidine 関連文献
-
Hui Ming Ge,Wei Yun Zhang,Gang Ding,Patchareenart Saparpakorn,Yong Chun Song,Supa Hannongbua,Ren Xiang Tan Chem. Commun., 2008, 5978-5980
-
Chiqian Zhang,Guangzhi Wang,Zhiqiang Hu Environ. Sci.: Processes Impacts, 2014,16, 2199-2207
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Brandon A. Vara,Matthieu Jouffroy,Gary A. Molander Chem. Sci., 2017,8, 530-535
-
Ying-Jin Wang,Chang-Qing Miao,Jing-Jing Xie,Ya-Ru Wei,Guang-Ming Ren New J. Chem., 2019,43, 15979-15982
-
Irene Anton-Sales,Anna Laromaine,Anna Roig Biomater. Sci., 2020,8, 2921-2930
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Abhishek Lahiri,Natalia Borisenko,Andriy Borodin,Mark Olschewski,Frank Endres Phys. Chem. Chem. Phys., 2016,18, 5630-5637
-
Kang Min Ok,Eun Ok Chi,P. Shiv Halasyamani Chem. Soc. Rev., 2006,35, 710-717
-
Badr A. Mahmoud,Abdulmajid A. Mirghni,Oladepo Fasakin,Kabir O. Oyedotun,Ncholu Manyala RSC Adv., 2020,10, 16349-16360
-
Bufeng Zhang,Zhonggang Wang Chem. Commun., 2009, 5027-5029
3-(Bromomethyl)azetidineに関する追加情報
3-(Bromomethyl)azetidine: A Comprehensive Overview
3-(Bromomethyl)azetidine, also known by its CAS number 1849315-22-5, is a compound of significant interest in the fields of organic chemistry and pharmacology. This compound belongs to the class of azetidines, which are four-membered ring structures with one nitrogen atom. The presence of a bromomethyl group at the 3-position introduces unique chemical properties and reactivity, making it a valuable molecule for various applications.
The structure of 3-(Bromomethyl)azetidine consists of a four-membered azetidine ring with a bromomethyl substituent. This substituent imparts both electrophilic and nucleophilic characteristics, depending on the reaction conditions. The compound's reactivity is primarily driven by the electron-withdrawing effect of the bromine atom, which activates the methyl group for substitution reactions. This makes 3-(Bromomethyl)azetidine an excellent precursor for synthesizing other complex molecules, particularly in medicinal chemistry.
Recent studies have highlighted the potential of 3-(Bromomethyl)azetidine in drug discovery. Researchers have explored its role as a building block for constructing bioactive compounds with therapeutic potential. For instance, its ability to undergo nucleophilic substitution reactions has been leveraged to develop inhibitors for various enzymes, including kinases and proteases. These findings underscore the importance of 3-(Bromomethyl)azetidine in advancing modern pharmacology.
In terms of synthesis, 3-(Bromomethyl)azetidine can be prepared through several methods. One common approach involves the reaction of azetidine with bromoalkanes in the presence of a base. This method is efficient and yields high-purity product, making it suitable for large-scale production. Additionally, advancements in catalytic methods have further enhanced the synthesis process, ensuring better control over stereochemistry and regioselectivity.
The chemical stability of 3-(Bromomethyl)azetidine is another critical aspect that has been extensively studied. Under normal storage conditions, the compound remains stable; however, it can undergo decomposition under extreme temperatures or prolonged exposure to light. Understanding these stability parameters is crucial for its safe handling and storage in industrial settings.
The application of 3-(Bromomethyl)azetidine extends beyond pharmaceuticals. It has found utility in materials science as well, particularly in the development of novel polymers and coatings. Its unique reactivity allows for the creation of cross-linked structures with improved mechanical properties, making it a valuable component in advanced materials research.
In conclusion, 3-(Bromomethyl)azetidine, with its CAS number 1849315-22-5, stands as a versatile compound with wide-ranging applications across multiple disciplines. Its role as a key intermediate in drug discovery and materials science continues to drive innovation and research. As new methodologies emerge and our understanding deepens, the potential uses of this compound are expected to expand further, solidifying its importance in contemporary chemistry.
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